(S)-3-(tert-Butylamino)propane-1,2-diol (CAS: 30315-46-9) is an enantiomerically pure, highly crystalline chiral amino diol that serves as a foundational building block in pharmaceutical manufacturing. Characterized by a stable melting point of 85–89 °C and excellent solubility in aqueous and alcoholic solvents, this compound provides a pre-established stereocenter crucial for asymmetric synthesis. Its primary industrial utility lies in its role as a precursor for beta-adrenergic blocking agents, where it transfers its (S)-configuration directly to the final active pharmaceutical ingredient (API). For procurement professionals, securing high-purity (>98% ee) (S)-3-(tert-butylamino)propane-1,2-diol ensures streamlined downstream processing, bypassing the severe yield penalties and regulatory hurdles associated with racemic mixtures [1].
Substituting enantiopure (S)-3-(tert-butylamino)propane-1,2-diol with its racemic counterpart (CAS: 22741-52-2) fundamentally disrupts pharmaceutical manufacturing economics and regulatory compliance. Beta-blockers are highly stereospecific; the active (S)-enantiomer of drugs like timolol is approximately 54 times more potent than the (R)-enantiomer, which can cause adverse off-target effects. If a manufacturer procures the racemate, the resulting API must undergo complex, late-stage chiral resolution—a process that immediately caps the theoretical yield of the desired eutomer at 50% and introduces multiple costly recrystallization steps. By utilizing the pre-resolved (S)-enantiomer, chemists lock in the correct stereochemistry from the first synthetic step, ensuring near 100% theoretical conversion to the active API and meeting strict pharmacopeial optical purity standards without downstream separation [1].
Synthesizing beta-blockers from racemic 3-(tert-butylamino)propane-1,2-diol necessitates late-stage chiral resolution, capping the maximum theoretical yield of the desired enantiomer at 50% and requiring multiple recrystallization steps. In contrast, utilizing enantiopure (S)-3-(tert-butylamino)propane-1,2-diol directly transfers the stereocenter to the final API, ensuring >98% enantiomeric excess (ee) and near 100% theoretical conversion without resolution losses [1].
| Evidence Dimension | Theoretical yield of (S)-enantiomer API |
| Target Compound Data | ~100% theoretical yield with >98% ee directly from precursor |
| Comparator Or Baseline | Racemic 3-(tert-butylamino)propane-1,2-diol (max 50% theoretical yield + resolution losses) |
| Quantified Difference | >2-fold increase in theoretical yield of the active enantiomer while eliminating downstream separation steps |
| Conditions | Industrial synthesis of aryloxypropanolamine beta-blockers |
Procuring the pre-resolved (S)-enantiomer drastically improves overall atom economy and reduces the manufacturing cost of chiral active pharmaceutical ingredients (APIs).
The stereochemistry of the amino-diol precursor strictly dictates the biological activity of the resulting beta-blocker. For example, APIs synthesized from the (S)-enantiomer, such as (S)-timolol, exhibit approximately 54-fold greater beta-adrenergic blocking activity compared to those derived from the (R)-enantiomer[1]. Using the (S)-precursor guarantees the production of the eutomer (the active enantiomer), avoiding the reduced efficacy and potential bradycardia associated with the (R)-antipode.
| Evidence Dimension | Beta-adrenergic blocking activity of resulting API |
| Target Compound Data | (S)-enantiomer API exhibits baseline high activity (1x) |
| Comparator Or Baseline | (R)-enantiomer API (~54-fold lower activity) |
| Quantified Difference | ~54-fold greater pharmacological potency for the API derived from the (S)-precursor |
| Conditions | In vivo and in vitro beta-adrenergic receptor binding assays |
Regulatory agencies require high enantiomeric purity for safety; using the (S)-precursor ensures the final drug meets strict potency and toxicity standards.
Maintaining enantiomeric purity during industrial synthesis is critical. Validated LC-MS and evaporative light scattering detection (ELSD) methods for (S)-3-(tert-butylamino)propane-1,2-diol allow for the quantification of enantiomeric excess from 0 to 94% with limits of detection as low as 500 ng/mL [1]. This high-sensitivity tracking is analytically straightforward for the pure (S)-enantiomer, whereas tracking the exact ratio in a crude racemic mixture mid-synthesis is significantly more complex and prone to baseline resolution errors.
| Evidence Dimension | Analytical limit of detection for enantiomeric tracking |
| Target Compound Data | <500 ng/mL limits of detection via LC-MS/ELSD |
| Comparator Or Baseline | Crude racemic mixtures (complex baseline resolution, higher analytical burden) |
| Quantified Difference | Enables trace-level (<500 ng/mL) confirmation of enantiomeric purity before committing to late-stage API synthesis |
| Conditions | Normal-phase liquid chromatography coupled to MS or ELSD |
High-precision analytical trackability ensures that multi-kilogram API batches are not lost to stereochemical drift during scale-up.
(S)-3-(tert-butylamino)propane-1,2-diol presents as a white crystalline solid with a defined melting point of 85–89 °C . This stable solid-state form allows for straightforward purification via recrystallization and precise gravimetric dosing in bulk manufacturing. In contrast, many generic secondary amino alcohols or crude aliphatic diols present as viscous syrups or hygroscopic liquids, which complicate handling, require specialized pumping equipment, and are more difficult to purify to pharmaceutical grade.
| Evidence Dimension | Physical state and handling properties |
| Target Compound Data | Crystalline solid with sharp melting point (85–89 °C) |
| Comparator Or Baseline | Generic aliphatic amino alcohols (viscous liquids / syrups) |
| Quantified Difference | Solid-state gravimetric handling and recrystallization capability vs. complex liquid handling |
| Conditions | Bulk pharmaceutical manufacturing and storage at room temperature |
Procuring a stable, crystalline solid streamlines bulk material handling and simplifies purification workflows in GMP pharmaceutical environments.
Driven by the >2-fold theoretical yield advantage over racemic precursors, this compound is the definitive choice for manufacturing (S)-timolol and related aryloxypropanolamine beta-blockers. Its pre-existing stereocenter guarantees that the final API meets the >98% ee requirement for ophthalmic and cardiovascular applications without late-stage resolution [1].
Because it can be tracked down to <500 ng/mL limits using LC-MS and ELSD, high-purity (S)-3-(tert-butylamino)propane-1,2-diol is utilized as a critical reference standard. It allows quality control laboratories to accurately quantify enantiomeric excess and monitor stereochemical drift during the scale-up of chiral APIs [2].
Leveraging its stable crystalline nature (melting point 85–89 °C) and dual hydroxyl/amine functional handles, this compound is an ideal starting material for synthesizing novel chiral ligands and custom APIs. It provides a reliable, easy-to-handle scaffold for medicinal chemists developing next-generation therapeutics that require strict spatial orientation for receptor binding [3].
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